Cas no 15830-53-2 (Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI))
15830-53-2 structure
Product Name:Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI)
Numero CAS:15830-53-2
MF:C16H18BrN5O7
MW:472.24742269516
CID:232769
PubChem ID:254687
Update Time:2025-04-19
Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI)
- [3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate
- 5-Bromo-9,10-dimethyl-1,2-benzanthracene
- 8-Brom-7,12-dimethyl-benz[a]anthracen
- 8-Bromo-7,12-dimethylbenz(a)anthracene
- 8-bromo-7,12-dimethyl-benz[a]anthracene
- AC1L2BGX
- BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-
- BRN 3334755
- CTK8J7151
- LS-27681
- 8-Bromoadenosine 2',3',5'-triacetate
- FT-0638962
- Z56777085
- 15830-59-8
- HMS1782M05
- Oprea1_451670
- 8-bromo-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
- NSC-79212
- NSC106544
- NSC-106753
- NSC106753
- NSC-106544
- SCHEMBL1135348
- NSC79212
- DTXSID80935886
- AKOS002528511
- 15830-53-2
- 2,3,5-TRI-O-ACETYL-8-BROMOADENOSINE
-
- Inchi: 1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)
- Chiave InChI: HRCLVNMFELGYPE-UHFFFAOYSA-N
- Sorrisi: BrC1=NC2C(N)=NC=NC=2N1C1C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 471.03904
- Massa monoisotopica: 471.039
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 655
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 158A^2
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.85g/cm3
- Punto di ebollizione: 635ºC at 760mmHg
- Punto di infiammabilità: 337.8ºC
- Indice di rifrazione: 1.705
- PSA: 157.75
- LogP: 1.07610
Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI) Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
15830-53-2 (Adenine, 9-b-D-arabinofuranosyl-8-bromo-,2',3',5'-triacetate (8CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso